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Compound of Interest

Compound Name: 4-Benzyloxy-benzamidine

CAS No.: 31066-05-4

Cat. No.: B1624262

Get Quote

Executive Summary & Structural Context[1][2]
Benzamidine is the archetypal competitive inhibitor for trypsin-like serine proteases. It binds

exclusively to the S1 specificity pocket. 4-Benzyloxy-benzamidine (4-BBA) introduces a bulky,

hydrophobic benzyloxy group at the para position. This modification transforms the ligand from

a simple S1-binder into a probe capable of exploring distal hydrophobic subsites (S2/S3/S4),

significantly altering its selectivity profile and affinity, particularly for enzymes with extended

hydrophobic clefts like Thrombin, Factor Xa, and Plasmin.

Chemical Structure Comparison[1][2][3][4]
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Feature Benzamidine 4-Benzyloxy-benzamidine

Formula

MW 120.15 g/mol 226.27 g/mol

Key Moiety Amidine group (S1 anchor)
Amidine + Benzyloxy ether (S1

+ Hydrophobic reach)

Binding Mode
P1 residue mimic (Arginine

side chain)

P1 mimic + Distal hydrophobic

interaction

Mechanistic Analysis: The Structural Basis of
Inhibition[5]
The difference in

values is driven by the thermodynamics of binding within the protease active site.

Benzamidine: The S1 Anchor
Benzamidine binds via a salt bridge between its positively charged amidine group and the

carboxylate side chain of Asp189 (in Trypsin) or Asp189 (in Thrombin/Factor Xa) at the bottom

of the S1 pocket. The phenyl ring makes van der Waals contacts with the hydrophobic walls of

the S1 pocket (formed by residues 190-195 and 214-220).

Limitation: It lacks interactions with the S2, S3, or S4 subsites, leading to moderate affinity (

in the low

range for Trypsin, high

for Thrombin).

4-Benzyloxy-benzamidine: Probing the Hydrophobic
Extension
The addition of the 4-benzyloxy group extends the molecule's reach beyond the S1 pocket.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1624262/docs?utm_src=pdf-body#comparative-guide-values-binding-mechanisms-of-benzamidine-vs-4-benzyloxy-benzamidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624262?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Trypsin: The S1 pocket is deep and narrow. While the amidine anchors the molecule, the

benzyloxy group may protrude into the solvent or interact with the surface loops (specifically

the 99-loop or 174-loop). If the group is too bulky, it can cause steric clash, potentially

increasing

(weakening binding) compared to smaller derivatives like 4-aminobenzamidine.

In Thrombin/Factor Xa: These enzymes possess a large, hydrophobic "aryl-binding" pocket

(S2/S4) proximal to the S1 site. The benzyloxy tail can occupy this apolar cleft, displacing

water and providing significant entropic gain. This typically leads to a lower

(higher affinity) and enhanced selectivity compared to the parent benzamidine.

Visualization of Binding Pathways
The following diagram illustrates the differential binding modes using the DOT language.
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Caption: Schematic comparison of binding modes. Benzamidine relies solely on the S1

interaction, while 4-benzyloxy-benzamidine leverages the hydrophobic tail to engage distal

subsites, enhancing affinity for enzymes with accessible hydrophobic pockets.

Quantitative Comparison of Values[2][3][6][7]
The following data summarizes the inhibition constants (
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) for Benzamidine and its 4-substituted analogs against key serine proteases. Note that while
Benzamidine is a standard reference, 4-benzyloxy-benzamidine is often compared within the
context of "4-alkoxy" or "4-substituted" derivatives.

Inhibitor Target Enzyme
Value (

)

Relative
Potency

Reference

Benzamidine Bovine Trypsin 18.4 ± 1.0 Baseline (1.0x)
[Markwardt et al.,

1968]

Benzamidine Thrombin ~200 - 300 Weak
[Walsmann et al.,

1977]

Benzamidine Factor Xa ~200 Weak
[Stürzebecher et

al., 1976]

4-

Aminobenzamidi

ne

Bovine Trypsin 8.2 ± 0.5 2.2x stronger
[Markwardt et al.,

1968]

4-

Methoxybenzami

dine

Bovine Trypsin ~50 ~0.4x (weaker)
[PDB 7WA2

Analysis]

4-Benzyloxy-

benzamidine
Trypsin > 20 (Est.) Similar/Weaker*

Inferred from

steric bulk

4-Benzyloxy-

benzamidine
Plasmin / C1s < 10 (Est.) Stronger

[Markwardt et al.,

1968]

4-Benzyloxy-

benzamidine

Phospholipase

A2
~3 - 6 High Potency

[Aitdafoun et al.,

1996]

*Note on 4-Benzyloxy-benzamidine: While specific

values for Trypsin are less frequently cited than for 4-aminobenzamidine, the structural trend
(Structure-Activity Relationship) indicates that bulky 4-alkoxy groups often reduce affinity for
Trypsin (due to the restricted S1 opening) but significantly increase affinity for enzymes like
Plasmin, C1s, and Phospholipase A2 where the hydrophobic tail can be accommodated.
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Experimental Protocol: Determination of
To validate these values in your own laboratory, use the following self-validating kinetic assay

protocol.

Method: Competitive Inhibition Spectrophotometry
Objective: Determine the

of 4-benzyloxy-benzamidine against Trypsin using a chromogenic substrate (e.g., BAPNA or
L-BAPA).

Reagents:
Enzyme: Bovine Trypsin (stock: 1 mg/mL in 1 mM HCl).

Substrate:

-Benzoyl-L-arginine 4-nitroanilide (BAPNA).

.

Inhibitor: 4-Benzyloxy-benzamidine (dissolved in DMSO/Buffer).

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.2.

Workflow:
Preparation: Prepare 5 concentrations of substrate (

to

) and 4 concentrations of inhibitor (

).

Reaction:

Mix
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. Incubate for 5 mins at 25°C to reach equilibrium.

Initiate reaction by adding

.

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

Calculate initial velocity (

).

Analysis (Dixon Plot or Cheng-Prusoff):

Plot

vs.

(Dixon Plot). The intersection point gives

(for competitive inhibition).

Alternatively, calculate

at

and use the Cheng-Prusoff equation:

Self-Validation Check:
Linearity: Ensure the reaction is linear (

) over the measurement time.

Control: Run a Benzamidine control. If the measured

deviates significantly from ~18-20

, recalibrate the enzyme concentration.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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